molecular formula C16H14N2O2 B4766687 2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

Cat. No.: B4766687
M. Wt: 266.29 g/mol
InChI Key: RLPVGJGLQSLUHN-UHFFFAOYSA-N
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Description

2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole is a heterocyclic compound that combines the structural motifs of furan and indole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique arrangement of the furan and indole rings imparts distinct chemical and biological properties to the molecule.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole-based compounds are known for their ability to undergo cycloaddition reactions . These reactions involve the formation of new bonds through the concerted interaction of two or more unsaturated reactants . This could potentially be a part of the interaction between this compound and its targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

Action Environment

It is known that the reactions involving indole-based compounds are considered green reactions, as they are 100% atom-economical . This suggests that these reactions, and potentially the action of this compound, could be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form the indole ring . The furan ring can be introduced through a subsequent cyclization reaction involving a suitable furan precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Properties

IUPAC Name

furan-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(15-6-3-9-20-15)18-8-7-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-6,9,17H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPVGJGLQSLUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
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2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
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2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
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2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Reactant of Route 5
Reactant of Route 5
2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
Reactant of Route 6
2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole

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